molecular formula C17H16ClN5O2 B11272680 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272680
M. Wt: 357.8 g/mol
InChI Key: WEZDTZOECXAPAF-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxybenzyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out under mild conditions using appropriate halide precursors and base catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an antimicrobial and antifungal agent, making it valuable in biological studies.

    Medicine: Due to its biological activity

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-19-17(24)15-16(22-23-21-15)20-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

WEZDTZOECXAPAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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